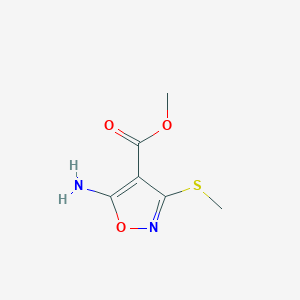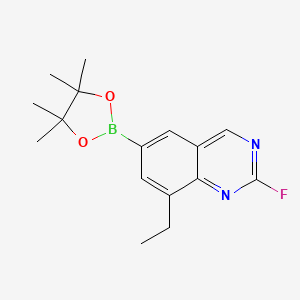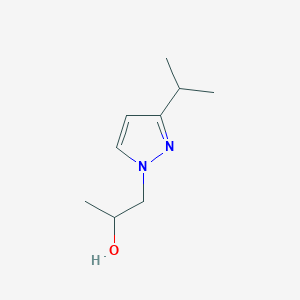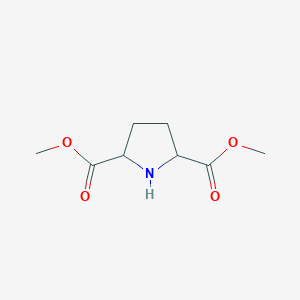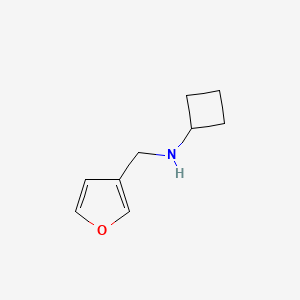
N-(furan-3-ylmethyl)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: One common method involves the reduction of furfurylamine using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield .
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including
Common Reagents and Conditions:
Major Products: The primary product is itself.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Limited research, but its structural features may inspire drug design.
Industry: Not widely used industrially due to its limited availability.
Mechanism of Action
Targets: No specific molecular targets are well-established.
Pathways: Its effects likely involve interactions with cellular receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
741698-89-5 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-(furan-3-ylmethyl)cyclobutanamine |
InChI |
InChI=1S/C9H13NO/c1-2-9(3-1)10-6-8-4-5-11-7-8/h4-5,7,9-10H,1-3,6H2 |
InChI Key |
JTWANIKOUMBCKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCC2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


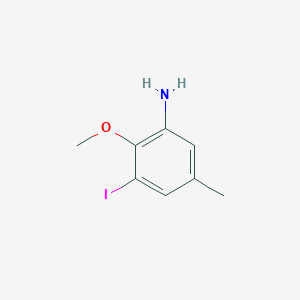
![6-(Chloromethyl)-2-[3,5-di(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12859303.png)
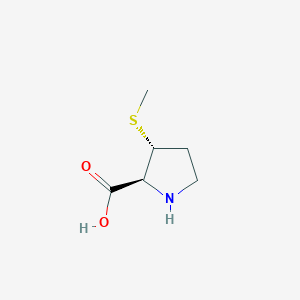
![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol](/img/structure/B12859335.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B12859339.png)
![2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12859345.png)
![4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12859353.png)
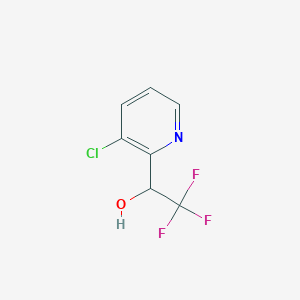
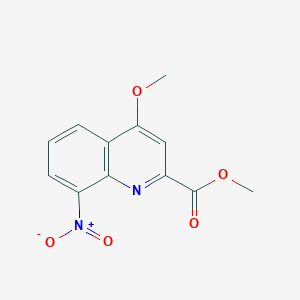
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride](/img/structure/B12859368.png)
